4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Overview
Description
4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated aromatic ring, a piperidine moiety, and a pyrimidinone core, making it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-fluoro-4,5-dimethoxybenzyl chloride with piperidine, followed by cyclization with a pyrimidinone derivative under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through conformational changes. The pathways involved often include signal transduction cascades that lead to physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Shares the fluorinated aromatic ring but differs in the core structure.
Indole derivatives: Contain similar aromatic systems but differ in the heterocyclic components.
Uniqueness
4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one is unique due to its combination of a fluorinated aromatic ring, a piperidine moiety, and a pyrimidinone core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-24-16-6-13(14(19)7-17(16)25-2)10-22-5-3-4-12(9-22)15-8-18(23)21-11-20-15/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCJJONILTVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)C3=CC(=O)NC=N3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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